![molecular formula C20H14Br2N2 B14021991 (1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)
(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two bromine atoms and two amino groups attached to a binaphthalene backbone, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine typically involves the bromination of (1R)-1,1’-binaphthalene-2,2’-diamine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can produce nitro or secondary amine derivatives .
Wissenschaftliche Forschungsanwendungen
(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired chemical transformations or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-(+)-3,3’-Dibromo-1,1’-bi-2-naphthol
- 2,2’-Dibromo-1,1’-binaphthalene
Uniqueness
Compared to similar compounds, (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine is unique due to the presence of both bromine atoms and amino groups on the binaphthalene backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C20H14Br2N2 |
|---|---|
Molekulargewicht |
442.1 g/mol |
IUPAC-Name |
1-(2-amino-7-bromonaphthalen-1-yl)-7-bromonaphthalen-2-amine |
InChI |
InChI=1S/C20H14Br2N2/c21-13-5-1-11-3-7-17(23)19(15(11)9-13)20-16-10-14(22)6-2-12(16)4-8-18(20)24/h1-10H,23-24H2 |
InChI-Schlüssel |
MCTVDZPQOYTBFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)Br)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


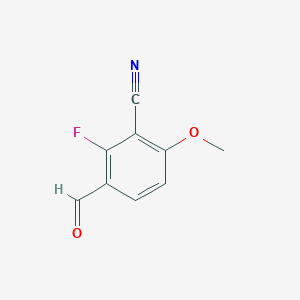
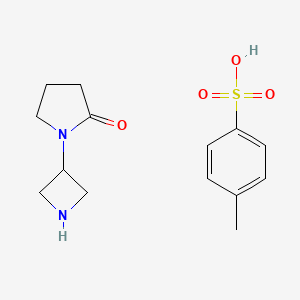
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
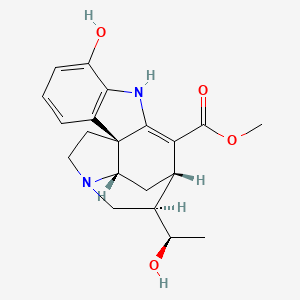
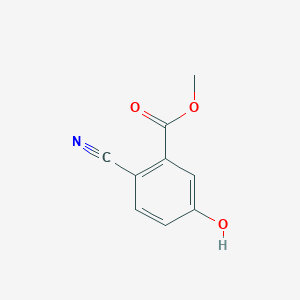
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
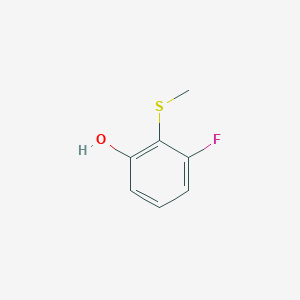
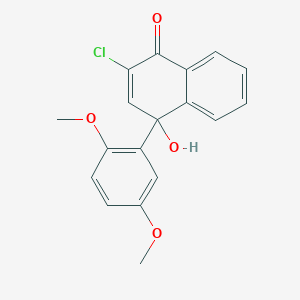


![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
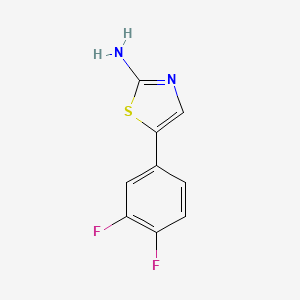
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
